molecular formula C25H20ClN5O4 B2973331 1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 951897-46-4

1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2973331
CAS RN: 951897-46-4
M. Wt: 489.92
InChI Key: LSHAWDYFUAQRTN-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an isoxazole ring, a triazole ring, and a carboxamide group. The presence of these groups suggests that it could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the isoxazole and triazole rings, and the attachment of the various substituents. Without specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It includes a benzene ring substituted with an isoxazole ring and a triazole ring, both of which are nitrogen-containing heterocycles. The isoxazole ring is further substituted with a chlorophenyl group, and the triazole ring is substituted with a dimethoxyphenyl group and a carboxamide group .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the carboxamide group could potentially undergo hydrolysis, and the chlorophenyl group could potentially undergo nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar carboxamide group and the aromatic rings could influence its solubility and reactivity .

Scientific Research Applications

Pharmacological Properties

Compounds with similar structures have been noted for their valuable pharmacological properties. Specifically, derivatives with triazole and benzoxazole moieties have shown promising anti-convulsive activity. This suggests potential use in the treatment of epilepsy and conditions of tension and agitation. Such compounds can be critical in developing new medications to manage neurological disorders, indicating a significant area of application for the chemical compound of interest (Shelton, 1981).

Antimicrobial Activities

Research into triazole derivatives, which share a core structural similarity with the compound , has revealed their efficacy in antimicrobial activities. Novel 1,2,4-triazole derivatives have been synthesized and found to possess good or moderate activities against a range of microorganisms. This highlights the potential of such compounds in contributing to the development of new antibacterial and antifungal agents, addressing the growing concern of antimicrobial resistance (Bektaş et al., 2007).

Synthetic Methodologies

In synthetic chemistry, the design and synthesis of compounds featuring triazole and benzoxazole rings, similar to the compound of interest, offer insights into novel synthetic methodologies. These methods can facilitate the development of complex molecules with potential applications in material science, pharmaceuticals, and agrochemicals. Studies have detailed efficient synthetic routes, providing a foundation for the synthesis of related compounds, which could be pivotal in crafting new materials with desired properties (Azizian et al., 2000).

Antitumor Activity

The compound's structural features hint at potential antitumor activities. Derivatives encompassing isoxazole and triazole rings have been explored for their antitumor properties, offering a promising avenue for cancer research. These compounds could be instrumental in developing new therapeutic agents, contributing to the ongoing battle against various forms of cancer (Stevens et al., 1984).

Future Directions

The study of complex organic molecules like this one is a vibrant area of research in chemistry and biology. Future research could explore the synthesis, properties, and potential applications of this and similar compounds .

properties

IUPAC Name

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,5-dimethoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN5O4/c1-14-23(25(32)27-21-13-18(33-2)9-11-22(21)34-3)28-30-31(14)17-8-10-20-19(12-17)24(35-29-20)15-4-6-16(26)7-5-15/h4-13H,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHAWDYFUAQRTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)NC5=C(C=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

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